

Unveiling Benastatin A: A Comprehensive Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Benastatin A, a polyketide-derived natural product, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a detailed exploration of its core physicochemical properties, serving as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties of Benastatin A

A thorough understanding of the molecular characteristics of **Benastatin A** is fundamental for its application in experimental settings and as a potential therapeutic agent. The key quantitative data are summarized below.

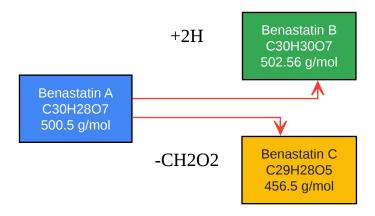


Property	Value	Source
Molecular Formula	C_30H_28O_7	PubChem[1]
Molecular Weight	500.5 g/mol	PubChem[1]
CAS Number	138968-85-1	ChemicalBook[2]
InChI Key	FUKMCLKFEWEFSC- UHFFFAOYSA-N	ChemDiv[3]
Description	Benastatin A is a potent glutathione S-transferase inhibitor and apoptosis inducer. [2]	ChemicalBook[2]

This structured presentation of data allows for rapid assessment and comparison of the fundamental properties of **Benastatin A**. The compound belongs to the tetracene family and has been isolated from Streptomyces species.[1]

Logical Relationship of Benastatin Analogs

The Benastatin family includes several related compounds, each with distinct molecular formulas and weights. The following diagram illustrates the relationship between **Benastatin A** and its common analogs, Benastatin B and Benastatin C, highlighting their distinct molecular compositions.



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Molecular formula and weight comparison of **Benastatin a**nalogs.

This visualization provides a clear and concise comparison of the molecular differences between these closely related natural products, aiding in the selection of appropriate compounds for further investigation. The distinct molecular weights and formulas of Benastatin B[3] and Benastatin C[4] underscore the subtle structural variations that can significantly impact biological activity.

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References

- 1. Benastatin A | C30H28O7 | CID 126408 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benastatin A | 138968-85-1 [chemicalbook.com]
- 3. Compound Benastatin B Chemdiv [chemdiv.com]
- 4. Benastatin C | C29H28O5 | CID 197348 PubChem [pubchem.ncbi.nlm.nih.gov]
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